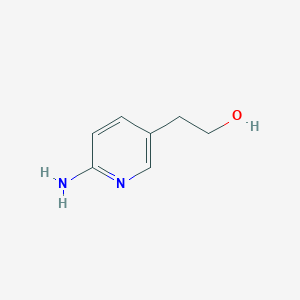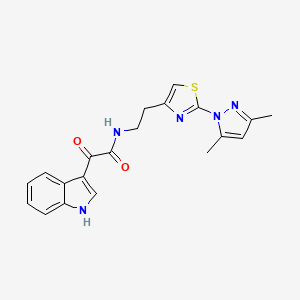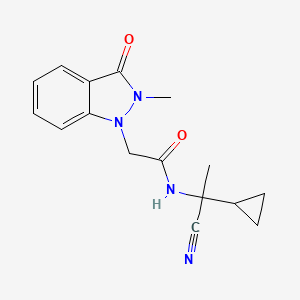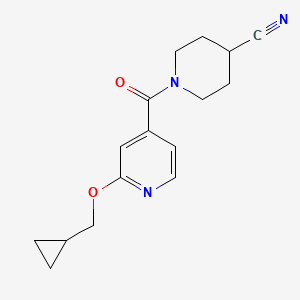![molecular formula C7H14ClNS B2719255 9-Thia-3-azabicyclo[4.2.1]nonane hydrochloride CAS No. 50848-31-2](/img/structure/B2719255.png)
9-Thia-3-azabicyclo[4.2.1]nonane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Thia-3-azabicyclo[4.2.1]nonane hydrochloride is a chemical compound with the molecular formula C7H14ClNS and a molecular weight of 179.71 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 9-Thia-3-azabicyclo[4.2.1]nonane hydrochloride is 1S/C7H13NS.ClH/c1-2-7-5-8-4-3-6 (1)9-7;/h6-8H,1-5H2;1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
9-Thia-3-azabicyclo[4.2.1]nonane hydrochloride is a powder with a melting point of 259-260 degrees . It is stored at room temperature .Aplicaciones Científicas De Investigación
Versatile Scaffold for Nucleophilic Substitution
Díaz et al. (2006) describe the utility of 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane as a versatile scaffold for the nucleophilic substitution of azides and cyanides, facilitated by neighboring group participation by the sulfur atom. This approach allows for the high-yield isolation of products, demonstrating the compound's utility in synthetic organic chemistry for creating a wide array of derivatives with potential applications in drug development and materials science (Díaz, Converso, Sharpless, & Finn, 2006).
Catalytic Oxidation of Alcohols
Shibuya et al. (2009) report on 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a highly active organocatalyst for the oxidation of alcohols to their corresponding carbonyl compounds. ABNO's enhanced catalytic efficiency compared to TEMPO underscores its significance in organic synthesis, particularly in the oxidation processes that are crucial for the synthesis of various organic compounds (Shibuya, Tomizawa, Sasano, & Iwabuchi, 2009).
Crystal Structure Determination
The resolution and crystal structure of a derivative of 9-Thia-3-azabicyclo[4.2.1]nonane, specifically 9α-(3-Azabicyclo[3,3,1]nonanyl)-2′-cyclopentyl-2′-hydroxyl-2′-thienylacetate, have been explored by Liu et al. (2006). The determination of its crystal structure via single-crystal X-ray diffraction analysis offers insights into the molecule's conformation and potential interactions in molecular assemblies, providing a foundation for designing new molecules with desired properties (Liu et al., 2006).
Synthesis and Structural Study of Derivatives
Yu et al. (2006) synthesized new 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones, demonstrating the utility of the bicyclic ketone framework in creating compounds with potential analgesic, antiarrhythmic, and antibacterial properties. This work showcases the structural versatility of the 9-Thia-3-azabicyclo[4.2.1]nonane scaffold for generating bioactive molecules (Yu, Praliev, Fomicheva, Mukhasheva, & Klepikova, 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
The structural motif of 9-Thia-3-azabicyclo[4.2.1]nonane is common in many biologically significant indole-based natural products . Therefore, it is an enticing target for organic chemists, and various efficient strategies have been developed to access this ring system synthetically . Future research could focus on exploring new synthetic routes and studying the biological activity of 9-Thia-3-azabicyclo[4.2.1]nonane derivatives.
Propiedades
IUPAC Name |
9-thia-3-azabicyclo[4.2.1]nonane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS.ClH/c1-2-7-5-8-4-3-6(1)9-7;/h6-8H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMVFECJYZIOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC1S2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Thia-3-azabicyclo[4.2.1]nonane hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-Cyano-1-cyclopropylethyl)-2-[(8-oxo-6,7-dihydro-5H-naphthalen-2-YL)amino]acetamide](/img/structure/B2719174.png)
![3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-5-methyl-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2719178.png)

![N-Butan-2-yl-2-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide](/img/structure/B2719180.png)
![N-(4-iodophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2719182.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2719184.png)

![1'-(Pyridin-3-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2719189.png)
![5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine](/img/structure/B2719190.png)
![methyl 2-({[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2719192.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2719193.png)
